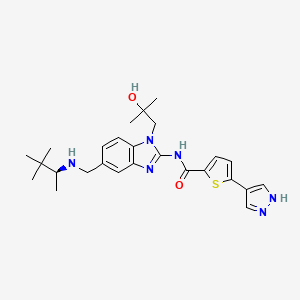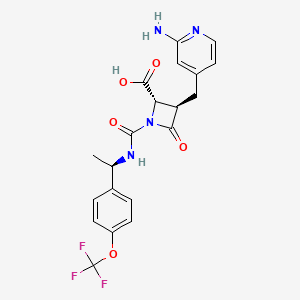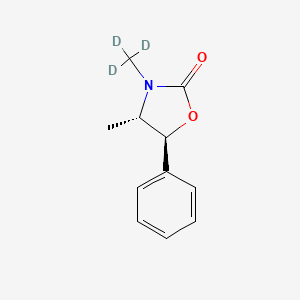
cis-4-Phenylthio-L-proline-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Phenylthio-L-proline-d5 (hydrochloride) is a deuterated derivative of cis-4-Phenylthio-L-proline, a compound known for its role in various biochemical and pharmaceutical applications. The deuterium labeling (d5) is often used in research to study metabolic pathways and mechanisms of action due to its stability and distinguishable mass from non-deuterated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Phenylthio-L-proline-d5 (hydrochloride) typically involves the introduction of a phenylthio group to the proline structure. The process may include:
Starting Material: L-proline.
Introduction of Phenylthio Group: This can be achieved through a nucleophilic substitution reaction where a phenylthio group is introduced to the proline molecule.
Deuteration: The incorporation of deuterium atoms (d5) is done using deuterated reagents or solvents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for cis-4-Phenylthio-L-proline-d5 (hydrochloride) would involve scaling up the synthetic routes mentioned above, ensuring high purity and yield. This may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
cis-4-Phenylthio-L-proline-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or convert it to a thiol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or de-phenylated proline derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-4-Phenylthio-L-proline-d5 (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of cis-4-Phenylthio-L-proline-d5 (hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can modulate the compound’s binding affinity and specificity, while the deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-4-Phenylthio-L-proline: The non-deuterated version of the compound.
cis-4-Methylthio-L-proline: A similar compound with a methylthio group instead of a phenylthio group.
cis-4-Phenylthio-D-proline: The D-enantiomer of the compound.
Uniqueness
cis-4-Phenylthio-L-proline-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as:
Increased Stability: Deuterium-labeled compounds are often more stable than their non-deuterated counterparts.
Distinguishable Mass: The deuterium atoms make the compound easily distinguishable in mass spectrometry studies.
Detailed Mechanistic Studies: The labeling allows for precise tracking of metabolic pathways and reaction mechanisms.
Eigenschaften
Molekularformel |
C11H14ClNO2S |
|---|---|
Molekulargewicht |
264.78 g/mol |
IUPAC-Name |
(2S,4S)-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
XXNAGGDFBCTLQA-MXHKGLMESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](NC2)C(=O)O)[2H])[2H].Cl |
Kanonische SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)





![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)


